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Compound of Interest

Compound Name: 2-Hydroxy-3-iodobenzaldehyde

Cat. No.: B112340

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
iodosalicylaldehyde, a key intermediate in organic synthesis and drug discovery. The document
details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for 3-iodosalicylaldehyde.
Where direct experimental data for 3-iodosalicylaldehyde is not available, data from closely
related analogs and established spectroscopic principles are used for estimation and are duly
noted.

Table 1: *H NMR Spectroscopic Data (Estimated)

Solvent: CDCIs, Reference: TMS (6 = 0.00 ppm)
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Note: The chemical shifts and coupling constants are estimated based on spectral data of
salicylaldehyde and other iodinated benzaldehyde derivatives. Actual values may vary.

Table 2: **C NMR Spectroscopic Data (Estimated)

Solvent: CDCls, Reference: CDCIs (0 = 77.16 ppm)
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Chemical Shift (6, ppm) Assignment Notes
~195 C=0 (Aldehyde)

~160 C-OH

~140 C-4

~135 C-6

~120 C-5

~118 C-1

The C-1 bond typically shifts
~95 C-l the carbon resonance to a

higher field (lower ppm).

Note: The chemical shifts are estimated based on the analysis of substituted benzaldehydes.[1]

[2]

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm~—2) Intensity Assignment
3200-3400 Broad O-H stretch (phenolic)
2850, 2750 Medium, Weak C-H stretch (aldehyde)
1650-1680 Strong C:Q stretch (aldehyde,

conjugated)[3][4][5]
1580-1600 Medium C=C stretch (aromatic)
1450-1500 Medium C=C stretch (aromatic)
~1200 Strong C-O stretch (phenolic)
~600-700 Medium C-I stretch

Table 4: Mass Spectrometry (MS) Data
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miz Relative Intensity (%) Assighment

248 High [M]* (Molecular lon)
247 Moderate [M-H]*

220 Moderate [M-COJ*

121 High [M-1]*

93 Moderate [M-I-CO]+

Note: Fragmentation patterns are predicted based on the structure of 3-iodosalicylaldehyde
and general fragmentation rules for aromatic aldehydes and halogenated compounds.[6][7][8]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These
represent general procedures and may be adapted based on the specific instrumentation and
experimental requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
o Weigh approximately 10-20 mg of 3-iodosalicylaldehyde.

o Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDClIs)
containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).[9]

o Transfer the solution to a clean, dry 5 mm NMR tube.

o Data Acquisition:

o

Record *H and 3C NMR spectra on a 400 MHz or higher field NMR spectrometer.

For 1H NMR, acquire at least 16 scans with a relaxation delay of 1-2 seconds.

o

[¢]

For 13C NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio
(typically several hundred to thousands), with a relaxation delay of 2-5 seconds.
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» Data Processing:
o Apply Fourier transformation to the acquired free induction decays (FIDs).

o Phase the spectra and reference the chemical shifts to the TMS signal (6 = 0.00 ppm for
1H and 13C).

o Integrate the signals in the *H NMR spectrum and determine the coupling constants.

Infrared (IR) Spectroscopy

e Sample Preparation:

o KBr Pellet Method: Mix a small amount of 3-iodosalicylaldehyde (1-2 mg) with
approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a
fine powder and press it into a transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

o Data Acquisition:

o Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

o Scan the sample over a range of 4000 to 400 cm~1.

o Acquire and average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
e Data Analysis:

o Identify the characteristic absorption bands corresponding to the functional groups present
in the molecule.[10][11]

Mass Spectrometry (MS)

o Sample Introduction and lonization:

o Introduce the sample into the mass spectrometer via a direct insertion probe or after
separation by gas chromatography (GC-MS).
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o Use Electron lonization (El) at 70 eV as the ionization method.

e Mass Analysis:

o Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector
mass analyzer.

o Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound
(e.g., m/z 50-300).

e Data Interpretation:
o Identify the molecular ion peak ([M]*).

o Analyze the fragmentation pattern to confirm the structure of the molecule. The presence
of an iodine atom will result in a characteristic isotopic pattern.[6][7][8]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 3-iodosalicylaldehyde.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for Spectroscopic Analysis of 3-lodosalicylaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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